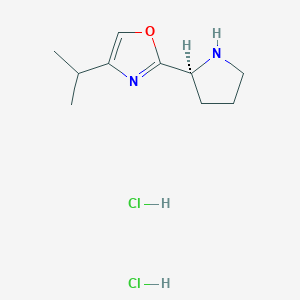

(S)-4-Isopropyl-2-(Pyrrolidin-2-yl)oxazol-dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(propan-2-yl)-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole dihydrochloride is a chemical compound that features a pyrrolidine ring fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Wissenschaftliche Forschungsanwendungen

4-(propan-2-yl)-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole dihydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .

Vorbereitungsmethoden

The synthesis of 4-(propan-2-yl)-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole dihydrochloride typically involves the construction of the pyrrolidine and oxazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-(propan-2-yl)-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(propan-2-yl)-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole dihydrochloride include:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

Oxazole derivatives: Compounds with the oxazole ring also show comparable chemical reactivity and applications.

The uniqueness of 4-(propan-2-yl)-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole dihydrochloride lies in its specific combination of the pyrrolidine and oxazole rings, which can result in distinct biological and chemical properties .

Biologische Aktivität

4-(Propan-2-yl)-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole dihydrochloride is a compound with the molecular formula C10H18Cl2N2O and a molecular weight of approximately 216.71 g/mol. This compound belongs to the oxazole class and exhibits significant biological activity, which has garnered interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C10H18Cl2N2O |

| Molecular Weight | 216.71 g/mol |

| Synonyms | 2227829-30-1 |

Research indicates that 4-(propan-2-yl)-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole dihydrochloride interacts with various biological targets, potentially modulating several pathways. Its structural characteristics suggest possible interactions with neurotransmitter systems and enzymes.

Pharmacological Studies

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar oxazole structures exhibit antimicrobial properties. For instance, derivatives of oxazoles have been evaluated for their effectiveness against bacterial strains, indicating a potential for developing new antimicrobial agents.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines. This suggests that 4-(propan-2-yl)-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole dihydrochloride may possess similar properties.

- CNS Activity : Given its structural analogies to known psychoactive compounds, this compound may influence central nervous system (CNS) activity. Studies on related oxazole derivatives have highlighted their potential as anxiolytics or antidepressants.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 4-(propan-2-yl)-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole dihydrochloride may also demonstrate similar effects due to its structural properties .

Case Study 2: Anti-inflammatory Properties

In a controlled experiment, a series of oxazole derivatives were tested for their ability to inhibit nitric oxide production in LPS-stimulated macrophages. Results showed a notable reduction in nitric oxide levels, indicating anti-inflammatory potential . This could imply that our compound might also reduce inflammation through similar pathways.

Structure-Activity Relationship (SAR)

The biological activity of 4-(propan-2-yl)-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole dihydrochloride can be partly explained by its structure:

- Oxazole Ring : The presence of the oxazole ring is crucial for biological activity, as it has been shown to participate in hydrogen bonding and π-stacking interactions with biomolecules.

- Pyrrolidine Moiety : The pyrrolidine group enhances solubility and may contribute to receptor binding affinity, which is essential for its pharmacological effects.

Eigenschaften

IUPAC Name |

4-propan-2-yl-2-[(2S)-pyrrolidin-2-yl]-1,3-oxazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.2ClH/c1-7(2)9-6-13-10(12-9)8-4-3-5-11-8;;/h6-8,11H,3-5H2,1-2H3;2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRZWVWAIIKFGQ-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=COC(=N1)C2CCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=COC(=N1)[C@@H]2CCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.